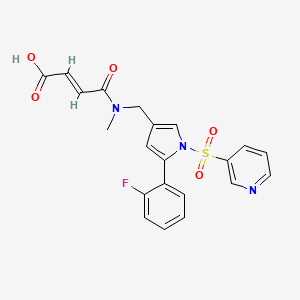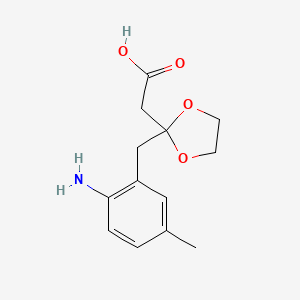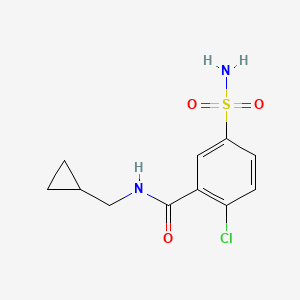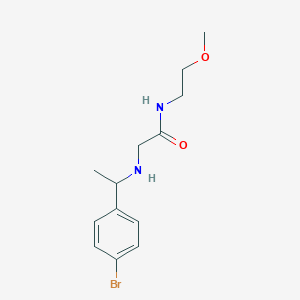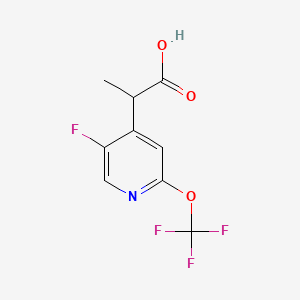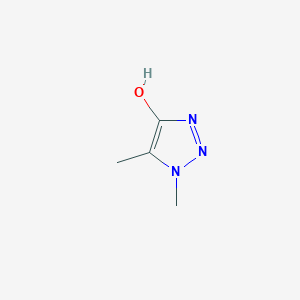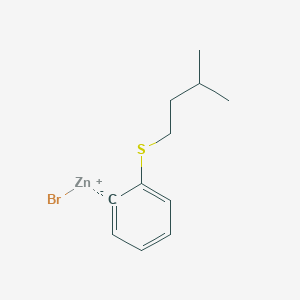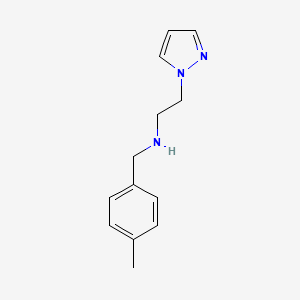
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a precursor such as a nitroalkane.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxyl group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid and an amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives or ring-opened products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxamido group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
3-(5-Methylisoxazole-3-carboxamido)-2-methylpropanoic acid: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
3-(5-(Hydroxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, which may alter its solubility and reactivity.
3-(5-(Chloromethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a chloromethyl group, which may increase its reactivity towards nucleophiles.
Uniqueness
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is unique due to the presence of the methoxymethyl group, which can enhance its lipophilicity and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
3-[[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14N2O5/c1-6(10(14)15)4-11-9(13)8-3-7(5-16-2)17-12-8/h3,6H,4-5H2,1-2H3,(H,11,13)(H,14,15) |
InChIキー |
DEIJNRDCORKWOT-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C1=NOC(=C1)COC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


